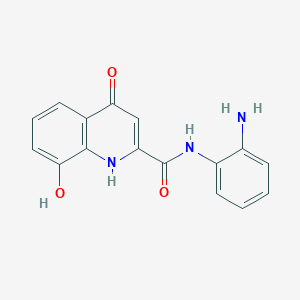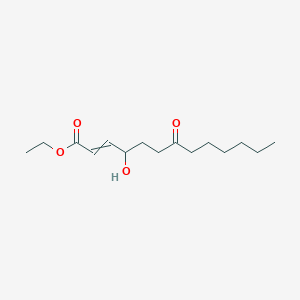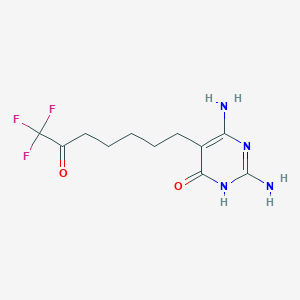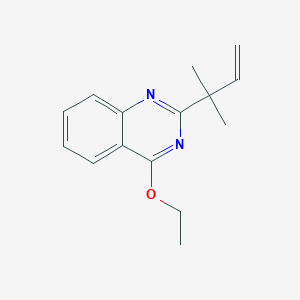
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by the presence of an amino group, a hydroxyethoxy group, and a propanoic acid moiety, along with a hydrochloride salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and hydroxyethoxy compounds.
Reaction Conditions: The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and high yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Hydroxyethoxy)propanoic acid: This compound shares a similar structure but lacks the amino group.
2-amino-3-(2-hydroxyethoxy)propanoic acid: Similar but without the hydrochloride salt form.
Uniqueness
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyethoxy groups. This combination of features makes it particularly interesting for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
650636-02-5 |
|---|---|
Molekularformel |
C5H12ClNO4 |
Molekulargewicht |
185.60 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c6-4(5(8)9)3-10-2-1-7;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 |
InChI-Schlüssel |
GMBHCDXOXZNUOM-WCCKRBBISA-N |
Isomerische SMILES |
C(COC[C@@H](C(=O)O)N)O.Cl |
Kanonische SMILES |
C(COCC(C(=O)O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;ethanol](/img/structure/B12605793.png)
![4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12605797.png)

![Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-](/img/structure/B12605814.png)
![1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12605826.png)



![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)





